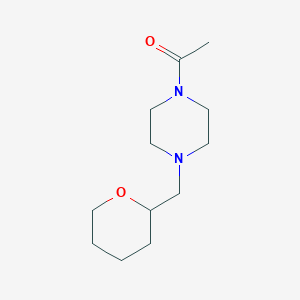

1-(4-((tetrahydro-2H-pyran-2-yl)methyl)piperazin-1-yl)ethan-1-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(4-((tetrahydro-2H-pyran-2-yl)methyl)piperazin-1-yl)ethan-1-one” is an organic compound that is mainly used as an intermediate in organic synthesis and medicinal chemistry . It can be used in the synthesis of cell biology testing reagents .

Synthesis Analysis

The synthesis of this compound involves the reaction of N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide with methylmagnesium bromide. The reaction mixture is then diluted with water and ethyl acetate, and vigorously stirred for 10 minutes .Molecular Structure Analysis

The molecular structure of this compound is complex, with a tetrahydro-2H-pyran ring attached to a piperazine ring via a methylene bridge . The molecular formula is C9H16O2 .Chemical Reactions Analysis

In organic synthesis transformations, the ketone carbonyl group in “this compound” can react with Wittig reagents to prepare various poly-substituted olefin compounds. In addition, the ketone carbonyl group can also be reduced to a hydroxyl group by appropriate reducing agents .Physical and Chemical Properties Analysis

The compound has a molecular weight of 156.222 Da . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available from the current sources.科学研究应用

有机合成转化

该化合物中的酮羰基可以与维蒂希试剂反应,制备各种多取代烯烃化合物。 此外,酮羰基可以通过相应的还原剂还原为羟基 .

螺环缩酮的合成

高度官能化的螺环缩酮是通过不对称氧化螺环化,在碱性条件下通过碳负离子诱导的2H-吡喃-2-酮与1,4-环己二酮单乙烯缩酮的环转化合成的 .

高度取代的2-四氢萘酮的制备

所得螺环缩酮的酸水解以良好产率得到高度取代的2-四氢萘酮 .

计算分析

为了预测和了解新合成衍生物的全局和局部反应性,已进行了基于DFT计算和MD模拟的计算分析 .

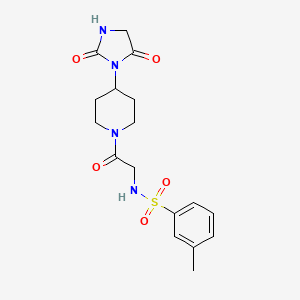

抗癌应用

一些尿嘧啶酰胺可以裂解聚(ADP-核糖)聚合酶,因此合成了新的硫代尿嘧啶酰胺化合物,并在人雌激素受体阳性乳腺癌细胞系中筛选其细胞活力丧失 .

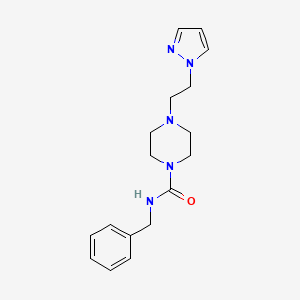

抗结核应用

设计、合成并评价了取代的N-(6-(4-(吡嗪-2-羰基)哌嗪/高哌嗪-1-基)吡啶-3-基)苯甲酰胺衍生物对结核分枝杆菌H37Ra的抗结核活性 .

作用机制

Target of Action

The primary target of the compound 1-(4-((tetrahydro-2H-pyran-2-yl)methyl)piperazin-1-yl)ethan-1-one, also known as 1-[4-(oxan-2-ylmethyl)piperazin-1-yl]ethanone, is Acid Phosphatase (APase) . APase is an enzyme that non-specifically catalyzes the hydrolysis of monoesters and anhydrides of phosphoric acid to produce inorganic phosphate .

Mode of Action

The compound interacts with its target, APase, by inhibiting its catalytic activity . This interaction results in the enhancement of the cleavage of APase, leading to increased phosphorylation of H2AX .

Biochemical Pathways

The inhibition of APase affects the production, transport, and recycling of phosphate, which is a crucial component of many biochemical pathways . The increased phosphorylation of H2AX, a variant of the histone H2A, is a key event in the cellular response to DNA damage .

Pharmacokinetics

The compound is a solid at room temperature and has a boiling point of 90-94℃/15mm . Its solubility is limited, suggesting that it may have low bioavailability .

Result of Action

The result of the compound’s action is the loss of cell viability, as observed in human-estrogen-receptor-positive breast cancer cells . The compound exhibited moderate to significant efficacy against these cells .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the pH and temperature of the environment . .

属性

IUPAC Name |

1-[4-(oxan-2-ylmethyl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-11(15)14-7-5-13(6-8-14)10-12-4-2-3-9-16-12/h12H,2-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPKREWOOUMEBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CC2CCCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide](/img/structure/B2378698.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(m-tolyl)ethanone hydrochloride](/img/structure/B2378703.png)

![(3Z)-1-(4-methylbenzyl)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2378707.png)

![5-(4-acetylpiperazin-1-yl)-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378708.png)

![methyl 3-[(dimethylamino)methyl]-6-methoxy-1H-indole-2-carboxylate](/img/structure/B2378712.png)